molecular formula C18H15FN2O2S B5672031 (5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione

(5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B5672031
M. Wt: 342.4 g/mol
InChI Key: HAHXYKZAPNNUSE-MHWRWJLKSA-N
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Description

(5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group and a methylsulfanylbenzylidene group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione typically involves the condensation of 4-fluorobenzylamine with 4-(methylsulfanyl)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a base such as sodium hydroxide to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidine-2,4-dione ring can be reduced to the corresponding imidazolidine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines or thiols; typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

(5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the methylsulfanyl group can participate in hydrogen bonding or covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(4-chlorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione
  • (5E)-3-(4-bromobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione
  • (5E)-3-(4-methylbenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione

Uniqueness

The presence of the fluorobenzyl group in (5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, compared to its chlorobenzyl, bromobenzyl, and methylbenzyl analogs. These properties can result in improved biological activity and pharmacokinetic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[(4-methylsulfanylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-24-15-8-4-12(5-9-15)10-16-17(22)21(18(23)20-16)11-13-2-6-14(19)7-3-13/h2-10H,11H2,1H3,(H,20,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHXYKZAPNNUSE-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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